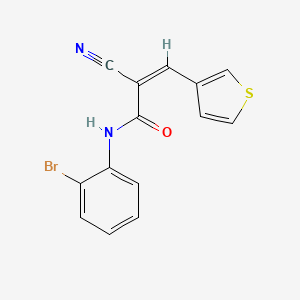

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide” is a complex organic compound. The compound contains a bromophenyl group, which is a unit of a larger compound . The bromophenyl group is a bromobenzene unit attached to the parent chain .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes . For instance, a nitration step, a conversion from the nitro group to an amine, and a bromination step could be involved . The order of these steps and the conditions under which they are carried out can greatly influence the final product .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it might participate in the formation of Polycyclic Aromatic Hydrocarbons (PAHs) via a Phenyl-Addition/dehydroCyclization (PAC) pathway . This pathway operates efficiently at high temperatures, leading to complex aromatic structures .Wissenschaftliche Forschungsanwendungen

Synthesis of Geometrically Defined Enamides

Enamides serve as bioactive pharmacophores in numerous natural products and are common reagents for asymmetric incorporation of nitrogen functionality. However, the synthesis of geometrically defined enamides, especially highly substituted and Z-enamides, is challenging. A general atom economic method for isomerizing a broad range of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been developed. This method represents the first examples of catalytic isomerization of N-allyl amides to form nonpropenyl disubstituted, tri-, and tetrasubstituted enamides, offering excellent geometric control. These geometrically defined enamides are applied toward the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes (Trost, Cregg, & Quach, 2017).

Heterocyclic Synthesis and Antimicrobial Activity

In heterocyclic synthesis, 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide reacted with ethyl 3-oxo-3-phenylpropanoate to give various thio-substituted ethyl nicotinate derivatives, which underwent cyclization to corresponding thieno[2,3-b]pyridines. These compounds, upon further reactions, afforded pyridothienopyrimidine derivatives through Dimroth rearrangement. Some newly synthesized compounds exhibited significant in vitro antimicrobial activities, showcasing their potential in developing novel antimicrobial agents with specific reactivity patterns (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Novel Enamides and Their Applications

The synthesis of novel enamides and their applications in organic synthesis and medicinal chemistry are of significant interest. For example, studies have explored the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization, offering pathways to new compounds with potential biological activities (Wang et al., 2008). Additionally, the synthesis of spirocyclic compounds via regiospecific palladium-catalyzed cyclization reactions demonstrates the utility of enamides in constructing complex molecular architectures (Grigg, Sridharan, Stevenson, & Sukirthalingam, 1989).

Safety and Hazards

The safety data sheet for a related compound, Phenyl isocyanate, indicates that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXIQEQUTYNJSQ-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC=C2)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2651330.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2651331.png)

![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-phenylpiperidine-4-carboxamide](/img/structure/B2651336.png)

![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)

![Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate](/img/structure/B2651350.png)